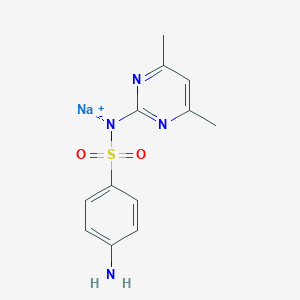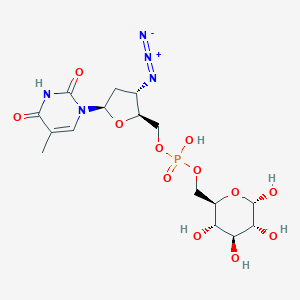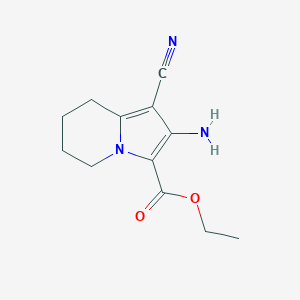
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate, also known as ETIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. In cancer cells, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication of cancer cells. In Alzheimer's disease, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
生化和生理效应
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. In Alzheimer's disease, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments involving Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate.
未来方向
There are several future directions for the study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. One potential direction is the exploration of its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is the development of more efficient and environmentally friendly synthesis methods for Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. Additionally, the study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate as a potential precursor for the synthesis of metal nanoparticles could lead to new applications in material science.
Conclusion:
In conclusion, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is a chemical compound that has shown potential for various applications in medicinal chemistry, organic synthesis, and material science. Its ease of synthesis, stability, and potential therapeutic effects make it an attractive target for further research. However, its limitations must be taken into consideration when designing experiments involving Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. The study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has the potential to lead to new discoveries and advancements in various fields.
合成方法
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate can be synthesized using different methods, including the one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The most common method is the one-pot three-component reaction, which involves the reaction of ethyl acetoacetate, malononitrile, and 1,3-cyclohexanedione in the presence of a catalyst. The reaction yields Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate as a yellowish solid with a high yield.
科学研究应用
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been explored as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent and as a treatment for Alzheimer's disease. In organic synthesis, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been used as a building block for the synthesis of more complex molecules. In material science, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been explored as a potential precursor for the synthesis of metal nanoparticles.
属性
CAS 编号 |
132994-04-8 |
|---|---|
产品名称 |
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12(16)11-10(14)8(7-13)9-5-3-4-6-15(9)11/h2-6,14H2,1H3 |
InChI 键 |
BLIODJPMVYMPJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
规范 SMILES |
CCOC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
同义词 |
ETHYL 2-AMINO-1-CYANO-5,6,7,8-TETRAHYDROINDOLIZINE-3-CARBOXYLATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



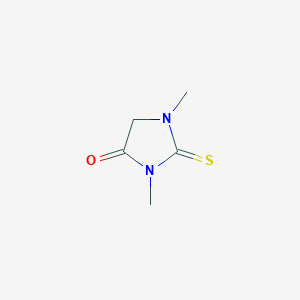
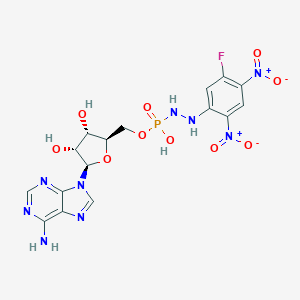
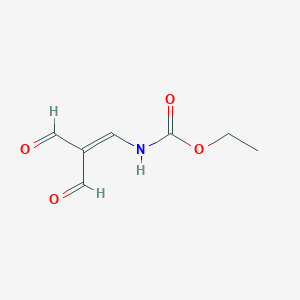
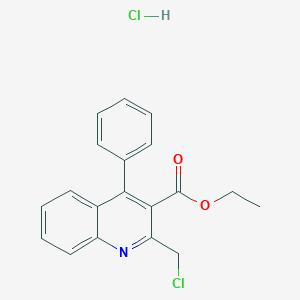
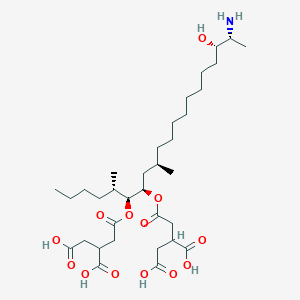
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
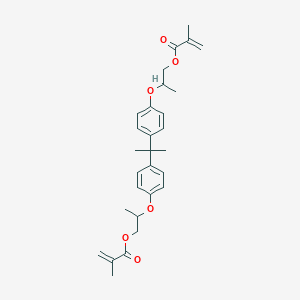
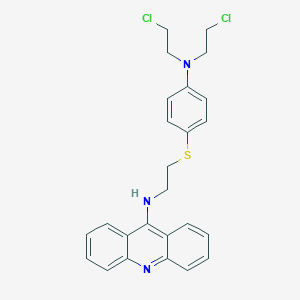

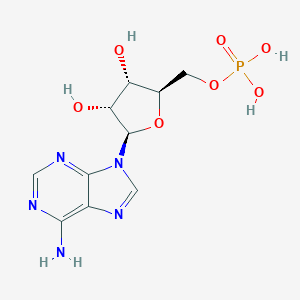
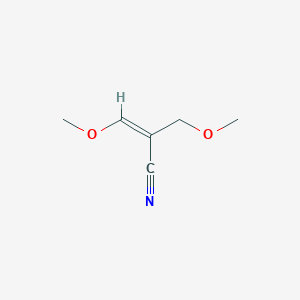
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
